molecular formula C15H21N3O2 B2921922 4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide CAS No. 2097923-88-9

4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide

Cat. No. B2921922
CAS RN: 2097923-88-9
M. Wt: 275.352
InChI Key: DHOJLMLHBVXVJQ-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

An efficient method for the synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (S)-t-BuPyOx ligand has been developed . Inconsistent yields and tedious purification in known routes to (S)-t-BuPyOx suggested the need for an efficient, dependable, and scalable synthetic route .


Molecular Structure Analysis

The molecular structure of the compound is characterized by a five-membered pyrrolidine ring . The ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the compound is further characterized by the stereogenicity of carbons .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been utilized in crystallographic studies to understand molecular structures and interactions. The crystal structure of a related compound, tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate, was determined, which can provide insights into the structural aspects of “4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide” due to the similarity in molecular frameworks .

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of biologically active molecules. For instance, it can be used to create derivatives with potential anticancer, anti-inflammatory, and analgesic properties, as seen in the synthesis of indole derivatives .

Antibacterial Activity

The compound has been screened for antibacterial activities against various strains such as Staphylococcus aureus and Escherichia coli. This indicates its potential application in developing new antibacterial agents .

Enzyme Inhibition

Derivatives of this compound have been explored as enzyme inhibitors. For example, a new pyrazole derivative, synthesized using a similar molecular scaffold, showed effectiveness as a PDE4 inhibitor, which is significant for treating anti-inflammatory diseases .

properties

IUPAC Name

4-tert-butyl-2-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)11-9-18-14(20)12(11)13(19)17-8-10-6-4-5-7-16-10/h4-7,11-12H,8-9H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOJLMLHBVXVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide

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